2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)thioacetic acid
- 2-(4,6-Dimethylpyrimidin-2-yl)aminoethyl acetate
- 2-(4,6-Dimethylpyrimidin-2-yl)methoxyethyl acetate
Uniqueness
2-(4,6-Dimethylpyrimidin-2-yl)oxyethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxyethyl acetate |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-8(2)12-10(11-7)15-5-4-14-9(3)13/h6H,4-5H2,1-3H3 |
InChI Key |
RHJOOPBWASQOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OCCOC(=O)C)C |
Origin of Product |
United States |
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